molecular formula C15H27N5O6 B158446 H-Ala-Ala-Ala-Ala-Ala-OH CAS No. 10183-34-3

H-Ala-Ala-Ala-Ala-Ala-OH

Cat. No.: B158446
CAS No.: 10183-34-3
M. Wt: 373.4 g/mol
InChI Key: XXAUOPDVAKGRPR-LENJLYNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Scientific Research Applications

H-Ala-Ala-Ala-Ala-Ala-OH has several applications in scientific research:

    Chemistry: Used as a model peptide to study peptide synthesis, folding, and stability.

    Biology: Investigated for its role in protein-protein interactions and as a substrate for enzymatic studies.

    Medicine: Explored for its potential in drug delivery systems and as a building block for therapeutic peptides.

    Industry: Utilized in the development of peptide-based materials and coatings.

Mechanism of Action

Target of Action

H-Ala-Ala-Ala-Ala-Ala-OH, a nonpolar pentapeptide, is primarily absorbed by human intestinal Caco-2 cells . The primary target of this compound is the proton/amino acid symport in these cells .

Mode of Action

The compound interacts with its target, the proton/amino acid symport, leading to the transport of alanine (Ala). This transport process can cause cytoplasmic acidification .

Biochemical Pathways

It is known that the transport of alanine, like proton/amino acid symport, can lead to cytoplasmic acidification . This could potentially affect various biochemical pathways within the cell, particularly those sensitive to changes in pH.

Pharmacokinetics

It is known that the compound is absorbed by human intestinal caco-2 cells This suggests that the compound may have good bioavailability when administered orally

Result of Action

The primary known result of the action of this compound is cytoplasmic acidification due to the transport of alanine . This can potentially affect various cellular processes, particularly those that are sensitive to changes in pH.

Biochemical Analysis

Biochemical Properties

H-Ala-Ala-Ala-Ala-Ala-OH interacts with various enzymes, proteins, and other biomolecules. It is absorbed by human intestinal Caco-2 cells . The transport of alanine (Ala), like proton/amino acid symport, can lead to cytoplasmic acidification .

Cellular Effects

This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Its transport, similar to proton/amino acid symport, can lead to cytoplasmic acidification , which may have various effects on cellular processes.

Transport and Distribution

This compound is transported and distributed within cells and tissues. It may interact with transporters or binding proteins, and may have effects on its localization or accumulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H-Ala-Ala-Ala-Ala-Ala-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Attachment of the first alanine residue: to the resin.

    Deprotection of the amino group: of the attached alanine.

    Coupling of the next protected alanine residue: using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Repetition of deprotection and coupling steps: until the desired pentapeptide is formed.

    Cleavage of the peptide from the resin: and removal of protecting groups using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods: In an industrial setting, the production of this compound may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle large-scale synthesis with high precision and efficiency, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: H-Ala-Ala-Ala-Ala-Ala-OH can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bonds in the presence of water and an acid or base.

    Oxidation: Reaction with oxidizing agents, potentially modifying the side chains of the alanine residues.

    Substitution: Replacement of specific functional groups within the peptide.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Substitution: Various reagents depending on the desired modification, such as alkyl halides for alkylation.

Major Products:

    Hydrolysis: Shorter peptides or individual amino acids.

    Oxidation: Modified peptides with oxidized side chains.

    Substitution: Peptides with new functional groups replacing the original ones.

Comparison with Similar Compounds

    H-Ala-Ala-Ala-OH: A tripeptide with three alanine residues.

    H-Ala-Ala-Ala-Ala-OH: A tetrapeptide with four alanine residues.

    H-Ala-Ala-Ala-Ala-Ala-Ala-OH: A hexapeptide with six alanine residues.

Comparison: H-Ala-Ala-Ala-Ala-Ala-OH is unique due to its specific length and sequence of alanine residues. Compared to shorter peptides like H-Ala-Ala-Ala-OH and H-Ala-Ala-Ala-Ala-OH, the pentapeptide may exhibit different folding patterns, stability, and interactions with molecular targets. Longer peptides like H-Ala-Ala-Ala-Ala-Ala-Ala-OH may have increased complexity and potential for more diverse interactions.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N5O6/c1-6(16)11(21)17-7(2)12(22)18-8(3)13(23)19-9(4)14(24)20-10(5)15(25)26/h6-10H,16H2,1-5H3,(H,17,21)(H,18,22)(H,19,23)(H,20,24)(H,25,26)/t6-,7-,8-,9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXAUOPDVAKGRPR-WYCDGMCDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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